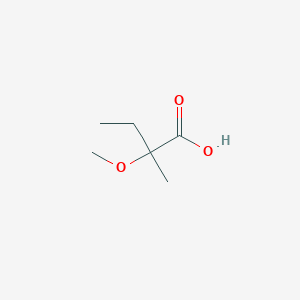

2-Methoxy-2-methylbutanoic acid

Description

2-Methoxy-2-methylbutanoic acid (CAS: 99698-80-3) is a branched carboxylic acid with a methoxy group at the second carbon and a methyl group at the same position. Its molecular formula is C₇H₁₂O₃ (molecular weight: 144.17 g/mol). The compound’s structure (SMILES: COC(C)(CC)C(=O)O) highlights its unique substitution pattern, which influences its physicochemical properties and reactivity . It is synthesized via routes involving trimethylpyruvic acid or pinacolone, as noted in industrial synthesis databases . This compound is used in organic synthesis and pharmaceutical intermediates due to its steric hindrance and solubility in polar solvents.

Properties

IUPAC Name |

2-methoxy-2-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-4-6(2,9-3)5(7)8/h4H2,1-3H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPPBAVVZSUKHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-2-methylbutanoic acid can be synthesized through several methods. One common approach involves the esterification of 2-methyl-2-butanol with methanol, followed by oxidation to form the desired acid. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The starting materials are mixed in precise ratios, and the reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified through distillation or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-methylbutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and are carried out under inert atmospheres.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Synthesis

a. Precursor in Organic Chemistry:

2-Methoxy-2-methylbutanoic acid serves as a valuable intermediate in organic synthesis. It can be utilized to create various derivatives, including esters and amides, which are essential in the production of pharmaceuticals and agrochemicals. The compound's ability to undergo typical carboxylic acid reactions allows for a wide range of chemical transformations .

b. Synthesis of Complex Molecules:

The compound has been employed as a starting material for synthesizing more complex molecules. For example, it is involved in the preparation of pyrrolo[1,2-a]quinoxaline derivatives, which are significant in medicinal chemistry due to their biological activities .

Flavoring Agent

a. Food Industry Applications:

this compound is noted for its pleasant aroma and flavor profile, making it an attractive candidate as a flavoring agent in the food industry. Its esters are often used to impart fruity flavors in various food products. The safety of these compounds has been evaluated by the FAO and WHO, confirming their suitability for use in food applications at typical consumption levels .

Biological Research

a. Metabolic Profiling:

Recent studies have identified this compound as a metabolite associated with certain health conditions, including type 2 diabetes mellitus (T2D). In metabolic profiling research, it was found that abnormal levels of this compound correlated with increased risks of developing T2D, highlighting its potential as a biomarker for metabolic disorders .

b. Pharmacological Potential:

There is ongoing research into the pharmacological properties of this compound and its derivatives. Some studies suggest that compounds derived from it may exhibit anti-inflammatory and antioxidant properties, which could be beneficial in treating various diseases .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-methoxy-2-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also participate in signaling pathways by binding to receptors or other biomolecules, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

Table 1: Structural and Physicochemical Comparisons

Reactivity and Functional Group Analysis

- Methoxy vs. Hydroxy Groups: The methoxy group in this compound reduces acidity compared to the hydroxy analogue (2-hydroxy-2-methylbutanoic acid). The pKa of the latter is ~3.5 due to resonance stabilization of the conjugate base, whereas the methoxy derivative has a higher pKa (~4.5) due to electron-donating effects .

- Ester Derivatives: 2-(Ethoxycarbonyl)-2-methylbutanoic acid is more reactive in nucleophilic acyl substitution than the parent acid, enabling use in peptide coupling .

- Keto vs. Carboxylic Acid: 3-Methyl-2-oxobutanoic acid lacks a carboxylic proton, making it less acidic but more prone to decarboxylation under heat .

Biological Activity

2-Methoxy-2-methylbutanoic acid (MMBA) is an organic compound with the chemical formula C₅H₁₂O₃, characterized by its branched structure and the presence of both a methoxy group and a carboxylic acid functional group. This compound has attracted attention for its potential biological activities, interactions with enzymes, and applications in various scientific fields. This article provides a comprehensive overview of the biological activity of MMBA, highlighting its mechanisms of action, research findings, and implications for future studies.

Chemical Structure

- Chemical Formula : C₅H₁₂O₃

- Molecular Weight : 116.15 g/mol

- Appearance : Clear colorless liquid

- Density : 0.94 g/cm³ at 20 °C

- Melting Point : -90 °C

Synthesis Methods

MMBA can be synthesized through various methods, including:

- Grignard Reaction : Using 2-chlorobutane and carbon dioxide.

- Asymmetric Hydrogenation : Employing ruthenium-BINAP catalysts to obtain specific enantiomers.

The biological activity of MMBA is primarily attributed to its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, modulating their activity through binding to receptors or other biomolecules. This interaction suggests potential roles in metabolic pathways and therapeutic applications.

Enzymatic Interactions

Research indicates that MMBA can influence various enzymatic reactions:

- Enzyme Inhibition : Studies have shown that MMBA may inhibit specific enzymes involved in metabolic processes, potentially affecting pathways related to diabetes and obesity .

- Plant Metabolism : MMBA has been implicated in plant defense mechanisms, suggesting a role in enhancing resistance against pathogens.

Case Studies and Research Findings

-

Type 2 Diabetes Prediction :

A nested case-control study identified abnormal levels of certain metabolites, including MMBA, associated with an increased risk of Type 2 diabetes (T2D). The study highlighted the potential of MMBA as a biomarker for predicting T2D risk .Metabolite Association with T2D Risk Riboflavin Increased Cnidioside A Increased 2-Methoxy-5-(1H-1, 2, 4-triazol-5-yl)-4-(trifluoromethyl)pyridine Increased 7-Methylxanthine Increased Mestranol Increased -

Pharmacological Applications :

The compound's ability to modify proteins through covalent bonding has led to investigations into its pharmacological properties. Understanding these interactions could pave the way for novel applications in drug design and development. -

Aroma Compounds :

MMBA is also noted for its role as an aroma compound in various food products. Its sensory properties have been studied to enhance flavor profiles in culinary applications .

Implications for Future Research

The diverse biological activities of MMBA warrant further investigation into its potential therapeutic applications. Key areas for future research include:

- Clinical Trials : Evaluating the efficacy of MMBA in managing metabolic disorders.

- Mechanistic Studies : Understanding the detailed molecular mechanisms underlying its biological effects.

- Synthesis of Derivatives : Exploring modified forms of MMBA that may exhibit enhanced biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.